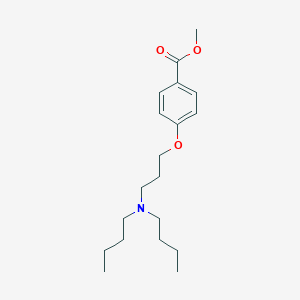

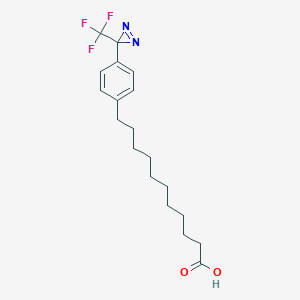

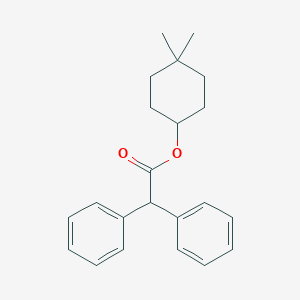

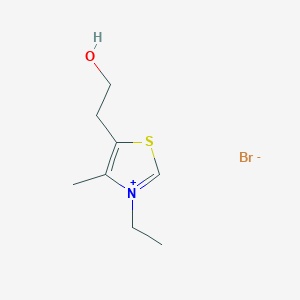

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related diazirine-containing compounds has been explored. For instance, the photolysis of a diazirine compound in different media has been studied, which resulted in the formation of azine-isomers and hydrocarbons as main products, as well as the formation of a diazo-compound upon warming up after photolysis in an N-2 matrix . This suggests that the synthesis of diazirine-containing compounds like 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid may involve photochemical reactions and could yield various isomers and decomposition products depending on the reaction conditions.

Molecular Structure Analysis

The stereochemistry of a related compound, 11-Hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one, has been analyzed, revealing an equilibrium between different conformers . This indicates that the molecular structure of compounds with similar backbones can exhibit conformational flexibility, which could also be true for the compound .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid. However, the synthesis of functionalized trifluoromethylated compounds through multi-component reactions (MCRs) has been reported . This suggests that the compound of interest may also undergo various chemical reactions, potentially including MCRs, to introduce different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid are not directly discussed in the provided papers. However, the chemo-enzymatic synthesis of related compounds from ricinoleic acid has been investigated, which provides insights into the potential reactivity and transformation of similar long-chain carboxylic acids . The presence of a trifluoromethyl group and a diazirinyl moiety in the compound of interest would likely influence its physical properties, such as volatility and solubility, as well as its reactivity in chemical transformations.

科学研究应用

微生物合成和材料性质

聚羟基烷酸酯的微生物合成和表征通过假单胞菌合成了含有氟代苯氧基团的微生物聚(3-羟基烷酸酯)(PHA),包括类似于11-(4-氟苯氧基)十一碳酸的化合物。研究强调了将氟原子引入PHA侧链显著改变了其物理性质,导致材料具有比其他中链长度PHA更高的结晶度和熔点。氟化PHA还因其表面接触角特性而表现出排水性质。研究表明,取代碳源中的氟原子数量影响了细胞生长和聚合物产量,暗示了氟化化合物结构与微生物合成效率之间的复杂相互作用 (Takagi et al., 2004)。

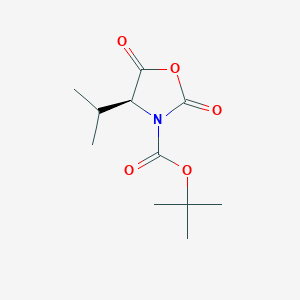

材料合成和化学反应

第一次合成官能化三氟甲基化合物通过一锅多组分反应合成了乙基-7,11-二芳基-9-羟基-1,3,5-三氧代-9-(三氟甲基)-8-氧-2,4-二氮杂螺[5.5]十一碳-10-羧酸酯衍生物。这些反应由Et3N催化,并研究了催化剂和温度对反应效率和产率的影响。研究提供了对复杂三氟甲基化合物合成的见解,可能与11-(4-(3-(三氟甲基)二氮环基)苯基)十一碳酸的合成和表征相关 (Li et al., 2014)。

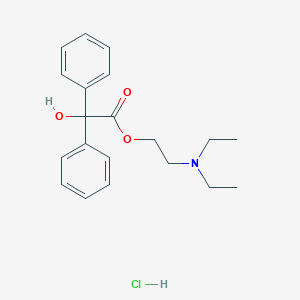

光亲和标记和交联

芳基二氮烯构建块的合成和氚标记研究讨论了双功能3-苯基-3-(三氟甲基)二氮烯构建块的合成,设计用于与蛋白质和小分子中的各种官能团发生化学反应。这些构建块被合成,包括它们的氚标记版本,用作通过交联或定位光亲和标记技术标记蛋白质或小分子的光活化标记。这项研究可能与生物化学和分子生物学中11-(4-(3-(三氟甲基)二氮环基)苯基)十一碳酸的应用密切相关,由于其类似的化学结构和蛋白质相互作用研究的潜力 (Ambroise et al., 2001)。

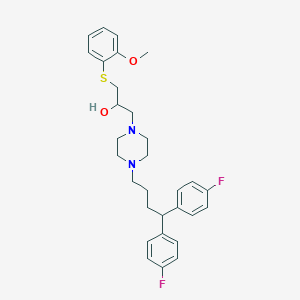

生物分子相互作用研究

用于蛋白质结合的荧光脂肪酸探针化合物11‐(丹磺胺基)十一碳酸(DAUDA)被研究作为一种荧光探针,用于确定人血清白蛋白(HSA)的结合位点。报道了HSA-肌酸-DAUDA三元复合物的结构,显示HSA的脂肪酸结合位点存在两个DAUDA分子。这项研究在理解类似长链脂肪酸衍生物与蛋白质的结合相互作用方面具有相关性 (Wang et al., 2011)。

属性

IUPAC Name |

11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTCSIXGLCFXSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150337 |

Source

|

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

CAS RN |

113274-80-9 |

Source

|

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)